molecular formula C11H11FO3 B8305373 Methyl 2-fluoro-4-methoxycinnamate

Methyl 2-fluoro-4-methoxycinnamate

Cat. No.: B8305373
M. Wt: 210.20 g/mol
InChI Key: YUIHJWVNGQTMNF-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-methoxycinnamate is a cinnamate ester featuring a fluorine atom at the ortho (2-) position and a methoxy group at the para (4-) position on the aromatic ring. Its molecular formula is $ \text{C}{11}\text{H}{11}\text{FO}_{3} $, with a molecular weight of approximately 210.20 g/mol. Cinnamate esters are widely studied for applications in organic synthesis, UV absorption, and pharmaceutical intermediates due to their conjugated aromatic systems and tunable substituent effects. The fluorine and methoxy groups in this compound likely influence its electronic properties, solubility, and biological interactions, making it distinct from simpler cinnamate derivatives .

Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

methyl 3-(2-fluoro-4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C11H11FO3/c1-14-9-5-3-8(10(12)7-9)4-6-11(13)15-2/h3-7H,1-2H3

InChI Key

YUIHJWVNGQTMNF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-4-methoxycinnamate typically involves the esterification of 2-Fluoro-4-methoxycinnamic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-fluoro-4-methoxycinnamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or other nucleophiles.

Major Products Formed:

    Oxidation: Formation of 2-Fluoro-4-methoxycinnamic acid.

    Reduction: Formation of 2-Fluoro-4-methoxycinnamyl alcohol.

    Substitution: Formation of various substituted cinnamic acid derivatives.

Scientific Research Applications

Methyl 2-fluoro-4-methoxycinnamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-4-methoxycinnamate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence its reactivity and binding affinity to biological targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interaction with cellular pathways.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Methyl 4-methoxycinnamate : Lacks the fluorine atom at the 2-position.

Methyl 2-chloro-4-methoxycinnamate : Chlorine replaces fluorine at the 2-position.

Methyl 3-fluoro-4-methoxycinnamate : Fluorine at the meta (3-) instead of ortho position.

Methyl cinnamate: No substituents on the aromatic ring.

Physicochemical Properties

The table below summarizes key properties of Methyl 2-fluoro-4-methoxycinnamate and its analogs, inferred from literature on similar esters and substituent effects :

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Lipophilicity) Solubility (Water)
This compound 210.20 ~85–90 (est.) 2.1 Low
Methyl 4-methoxycinnamate 192.20 98–100 1.8 Moderate
Methyl 2-chloro-4-methoxycinnamate 226.65 ~90–95 (est.) 2.5 Very Low
Methyl cinnamate 162.18 36–38 2.0 Low

Notes:

  • Fluorine vs.
  • Methoxy Group : The 4-methoxy group donates electron density via resonance, increasing solubility in polar solvents relative to unsubstituted methyl cinnamate .

Reactivity and Stability

  • Hydrolysis : The electron-withdrawing fluorine at the ortho position may slow ester hydrolysis compared to Methyl 4-methoxycinnamate, as seen in halogenated esters where electronegative substituents stabilize the carbonyl group .
  • Photostability : Fluorine’s inductive effect could enhance UV absorption efficiency, making this compound a candidate for sunscreen formulations, similar to other fluorinated cinnamates .

Research Findings and Key Contrasts

  • Substituent Position: In azo dyes, 3′-fluoro substitution increased carcinogenicity, while 4′-fluoro derivatives showed reduced activity . This highlights the importance of substituent position in biological activity, which may extend to cinnamate esters.
  • Electron Effects : Methoxy groups enhance solubility but reduce electrophilicity, whereas fluorine increases electrophilicity without significantly affecting steric bulk .

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